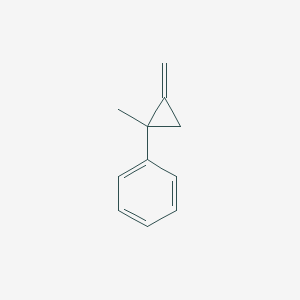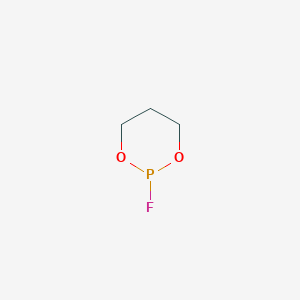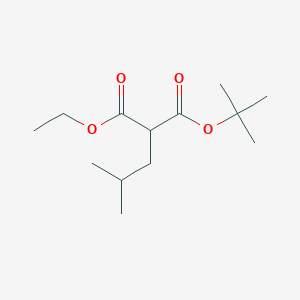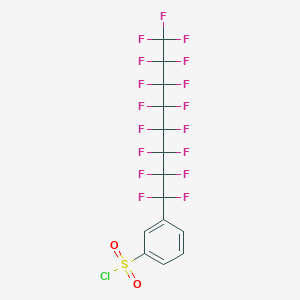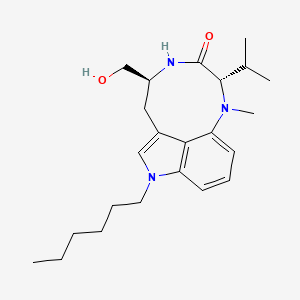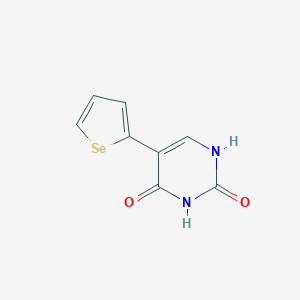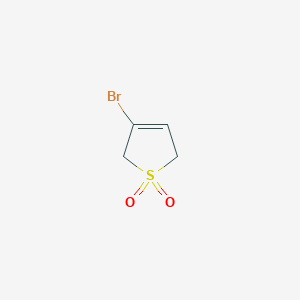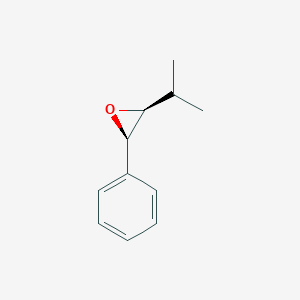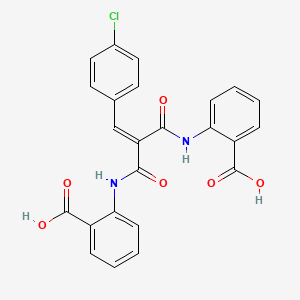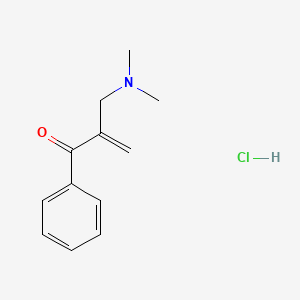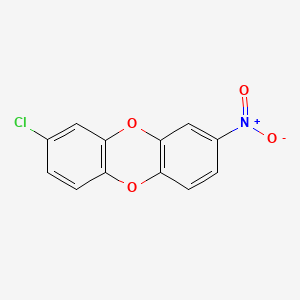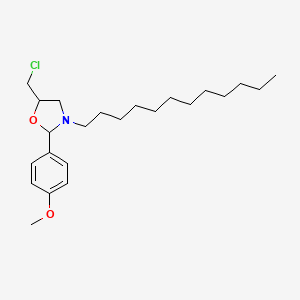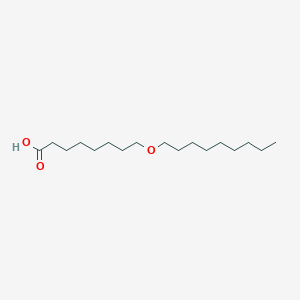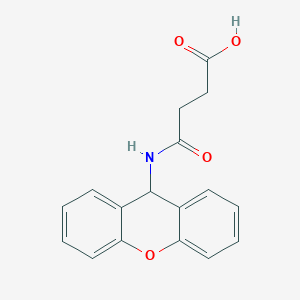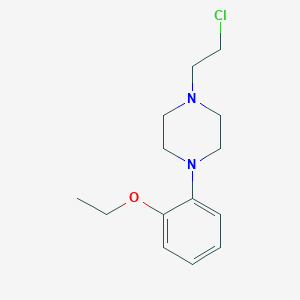
1-(2-Chloroethyl)-4-(2-ethoxyphenyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Chloroethyl)-4-(2-ethoxyphenyl)piperazine is an organic compound that belongs to the class of piperazines Piperazines are heterocyclic amines that have a wide range of applications in medicinal chemistry and pharmaceuticals
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chloroethyl)-4-(2-ethoxyphenyl)piperazine typically involves the reaction of 1-(2-ethoxyphenyl)piperazine with 2-chloroethanol under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2-Chloroethyl)-4-(2-ethoxyphenyl)piperazine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloroethyl group can participate in nucleophilic substitution reactions with nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the chloroethyl group to an ethyl group or other reduced forms.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium carbonate, or other bases are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed:
Nucleophilic Substitution: Substituted piperazines with various functional groups.
Oxidation: N-oxides or other oxidized derivatives.
Reduction: Reduced forms of the compound with ethyl or other alkyl groups.
Wissenschaftliche Forschungsanwendungen
1-(2-Chloroethyl)-4-(2-ethoxyphenyl)piperazine has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound can be used to study the interactions of piperazine derivatives with biological targets such as receptors or enzymes.
Industrial Applications: It may be used in the development of new materials or as an intermediate in the synthesis of other chemical compounds.
Wirkmechanismus
The mechanism of action of 1-(2-Chloroethyl)-4-(2-ethoxyphenyl)piperazine involves its interaction with molecular targets such as receptors or enzymes. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to potential biological effects. The ethoxyphenyl group may enhance the compound’s binding affinity and specificity for certain targets.
Vergleich Mit ähnlichen Verbindungen
1-(2-Chloroethyl)piperazine: Lacks the ethoxyphenyl group, which may result in different chemical properties and biological activities.
4-(2-Ethoxyphenyl)piperazine:
Uniqueness: 1-(2-Chloroethyl)-4-(2-ethoxyphenyl)piperazine is unique due to the presence of both the chloroethyl and ethoxyphenyl groups, which impart distinct chemical properties and potential applications. The combination of these functional groups allows for versatile chemical reactivity and potential biological activities, making it a valuable compound in scientific research and industrial applications.
Eigenschaften
CAS-Nummer |
95395-55-4 |
|---|---|
Molekularformel |
C14H21ClN2O |
Molekulargewicht |
268.78 g/mol |
IUPAC-Name |
1-(2-chloroethyl)-4-(2-ethoxyphenyl)piperazine |
InChI |
InChI=1S/C14H21ClN2O/c1-2-18-14-6-4-3-5-13(14)17-11-9-16(8-7-15)10-12-17/h3-6H,2,7-12H2,1H3 |
InChI-Schlüssel |
WLXWOISTHPZNFZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC=CC=C1N2CCN(CC2)CCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


